2-(Benzylamino)pyridine-4-carbonitrile
Description
Properties
Molecular Formula |
C13H11N3 |
|---|---|
Molecular Weight |
209.25 g/mol |
IUPAC Name |
2-(benzylamino)pyridine-4-carbonitrile |
InChI |
InChI=1S/C13H11N3/c14-9-12-6-7-15-13(8-12)16-10-11-4-2-1-3-5-11/h1-8H,10H2,(H,15,16) |
InChI Key |
JSTXXCVWJVWQNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=CC(=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction involves the displacement of the chlorine atom at the 2-position of pyridine by the primary amine group of benzylamine. A base such as potassium carbonate or triethylamine is often employed to scavenge the generated HCl, driving the equilibrium toward product formation. For example, heating 2-chloropyridine-4-carbonitrile (1.0 equiv) with benzylamine (1.2 equiv) in ethanol at 80°C for 12 hours yields the target compound in 68–75% isolated yield after recrystallization from ethyl acetate.
Solvent and Temperature Optimization
Comparative studies reveal solvent-dependent outcomes:
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 80 | 12 | 75 |
| DMF | 100 | 8 | 82 |
| Toluene | 110 | 24 | 41 |
The superior performance of DMF at higher temperatures (100°C) is attributed to improved solubility of both reactants and enhanced nucleophilicity of benzylamine. However, ethanol remains preferable for large-scale synthesis due to lower toxicity and easier purification.
Palladium-Catalyzed Decarboxylative Coupling
A modern synthetic route employs palladium catalysis to couple 2-aminopyridine derivatives with benzyl halides. This method, adapted from pyridine functionalization strategies, offers improved regioselectivity.
Catalytic System and Conditions
The reaction utilizes a palladium(II) acetate catalyst (5 mol%) with triphenylphosphine (10 mol%) as a ligand. Key parameters include:
- Substrate: 2-Aminopyridine-4-carbonitrile (1.0 equiv)
- Electrophile: Benzyl bromide (1.1 equiv)
- Base: Potassium phosphate (2.0 equiv)
- Solvent: Toluene at 110°C for 24 hours
Under these conditions, the reaction achieves 78% yield with minimal byproducts. The mechanism proceeds via oxidative addition of the benzyl bromide to Pd(0), followed by coordination of the pyridine amine and reductive elimination.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the condensation reaction, reducing reaction times from hours to minutes. A representative protocol combines 2-chloropyridine-4-carbonitrile (1.0 equiv), benzylamine (1.5 equiv), and triethylamine (2.0 equiv) in acetonitrile. Irradiation at 150°C for 20 minutes provides the product in 85% yield, demonstrating enhanced efficiency over conventional heating.
Solid-Phase Synthesis for High-Throughput Applications
Immobilized 2-chloropyridine-4-carbonitrile on Wang resin enables iterative synthesis of derivatives. After coupling with benzylamine (3.0 equiv, DMF, 50°C, 6 h), cleavage with trifluoroacetic acid (TFA) yields this compound in 92% purity. This method is particularly valuable for combinatorial chemistry applications.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-(Benzylamino)pyridine-4-carbonitrile undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid .
-
Reduction: : Reduction of the carbonitrile group to an amine can be achieved using reducing agents such as lithium aluminum hydride .
-
Substitution: : The benzylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl chloride, benzylamine.
Major Products
Oxidation: N-oxides of this compound.
Reduction: 2-(Benzylamino)pyridine-4-amine.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-(Benzylamino)pyridine-4-carbonitrile has several scientific research applications:
-
Medicinal Chemistry: : It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic properties .
-
Materials Science: : The compound is explored for its use in the development of advanced materials, including polymers and nanomaterials .
-
Biological Studies: : It serves as a probe in biological studies to investigate enzyme interactions and receptor binding .
Mechanism of Action
The mechanism of action of 2-(Benzylamino)pyridine-4-carbonitrile involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(Benzylamino)pyridine-4-carbonitrile with four structurally related compounds from the evidence, focusing on physical properties, spectroscopic data, and synthetic pathways.
Table 1: Comparative Analysis of Key Compounds
Key Observations:
Structural Differences: The target compound belongs to the pyridine family, whereas compounds 4i–4j () are dihydropyrimidine derivatives with a benzylthio (-S-benzyl) group instead of benzylamino (-NH-benzyl).
Synthetic Efficiency :
- Compounds 4i–4j were synthesized via multi-step routes with unstated yields, whereas Compound 11v achieved a moderate yield (53%) and high purity (97.10%) using sequential reactions. This suggests that the introduction of bulky substituents (e.g., trifluoromethyl groups in 11v) may reduce synthetic efficiency .
Spectroscopic Trends :
- The ¹H NMR signals for aromatic protons in dihydropyrimidines (δ 7.8–6.9) and pyridine derivatives (δ 9.08 in 11v) reflect differences in electron density and ring substitution patterns. The nitrile group in all compounds likely contributes to strong IR absorption near 2200 cm⁻¹ .
Implications for Research and Development
- Medicinal Chemistry: The benzylamino group in the target compound may enhance binding to biological targets (e.g., kinase enzymes) compared to benzylthio analogs, as amino groups can participate in hydrogen bonding .
- Materials Science : The nitrile group’s electron-withdrawing nature could improve thermal stability in polymer or coordination chemistry applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
